molecular formula C14H9N3O5S B2412182 3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide CAS No. 477511-56-1

3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide

Cat. No. B2412182
CAS RN: 477511-56-1
M. Wt: 331.3
InChI Key: WFSVKBMBFSWWDT-UHFFFAOYSA-N
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Description

“3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide” is a compound that contains a benzofuran moiety . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method constructs a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .

Scientific Research Applications

Antitumor Agents

A study has demonstrated the use of nitrothiophene-carboxamides in the field of antitumor agents. Specifically, the synthesis of isotopically labeled compounds, including nitrothiophene-carboxamides, has been explored for their potential as antitumor agents (Shinkwin & Threadgill, 1996).

Radiosensitizers and Cytotoxins

Nitrothiophene-carboxamides have been evaluated as radiosensitizers and bioreductively activated cytotoxins. This research highlights their potential use in enhancing the efficacy of radiotherapy in cancer treatment (Threadgill et al., 1991).

Secondary Steric Effects

Investigations into the secondary steric effects in certain nitrothiophene-carboxamides reveal insights into their chemical behavior and potential applications in more precise synthetic processes (Consiglio et al., 1985).

Synthesis and Evaluation of Derivatives

Research into the synthesis of benzofuran carboxamide derivatives, including those similar to 3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide, provides valuable information on their antimicrobial, anti-inflammatory, and antioxidant activities (Lavanya, Sribalan, & Padmini, 2017).

Poly(ADP-ribose)polymerase (PARP) Inhibitors

The synthesis of thiophenecarboxamides has shown their potential as inhibitors of poly(ADP-ribose)polymerase (PARP), which is significant in cancer treatment due to PARP's role in DNA repair (Shinkwin, Whish, & Threadgill, 1999).

Antifertility and Anti-inflammatory Activities

Studies on benzofuran derivatives, structurally related to this compound, have explored their antifertility and anti-inflammatory properties, contributing to the development of new pharmaceutical compounds (Saksena et al., 1971).

Future Directions

Given the diverse biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Therefore, the future directions for “3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide” could involve further exploration of its biological activities and potential applications.

properties

IUPAC Name

3-[(5-nitrothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5S/c15-13(18)12-11(7-3-1-2-4-8(7)22-12)16-14(19)9-5-6-10(23-9)17(20)21/h1-6H,(H2,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSVKBMBFSWWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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